molecular formula C15H12ClF3N4O2 B10886795 Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10886795
M. Wt: 372.73 g/mol
InChI Key: XQBWQHUFIHSJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a trifluoromethyl group, and a methyl ester group

Properties

Molecular Formula

C15H12ClF3N4O2

Molecular Weight

372.73 g/mol

IUPAC Name

methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClF3N4O2/c1-7-10(12(24)25-2)11(8-3-5-9(16)6-4-8)23-14(20-7)21-13(22-23)15(17,18)19/h3-6,11H,1-2H3,(H,20,21,22)

InChI Key

XQBWQHUFIHSJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(F)(F)F)N1)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, resulting in good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct Formed
HydroxylationNaOH (aqueous), 80–100°C4-hydroxyphenyl derivative
AminationNH₃/EtOH, Cu catalyst, reflux4-aminophenyl analog
Thioether formationNaSH, DMF, 60°C4-mercaptophenyl variant

These reactions typically proceed via a two-step mechanism involving dechlorination followed by nucleophilic attack. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Ester Hydrolysis

The methyl ester group at position 6 is hydrolyzed to a carboxylic acid under acidic or basic conditions:

ConditionReagentsOutcome
Acidic hydrolysisHCl (conc.), H₂O, reflux6-carboxylic acid derivative
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°CSodium carboxylate intermediate

The reaction is pH-sensitive, with optimal yields achieved under basic conditions due to increased nucleophilicity of hydroxide ions. Hydrolysis is critical for generating bioactive metabolites in medicinal applications.

Hydrogenation of the Dihydro-Pyrimidine Ring

The 4,7-dihydro-pyrimidine ring undergoes partial or full hydrogenation:

CatalystConditionsProduct
Pd/C (10%)H₂ (1 atm), EtOAc, 25°CSaturated pyrimidine ring
PtO₂H₂ (3 atm), MeOH, 50°CFully reduced triazolo[1,5-a]pyrimidine

Selectivity depends on catalyst choice, with Pd/C favoring partial saturation and PtO₂ promoting complete reduction. This reactivity modulates electronic properties for structure-activity relationship (SAR) studies.

Reactivity of the Trifluoromethyl Group

The CF₃ group at position 2 participates in limited but strategic transformations:

ReactionReagentsOutcome
DefluorinationMg, THF, 0°CPartially defluorinated analogs
Radical substitutionAIBN, Bu₃SnH, benzene, ΔH-CF₂ or H-CF derivatives

These reactions are less common due to the stability of C–F bonds but are utilized to modify electron-withdrawing effects in drug design.

Cyclization and Ring-Opening Reactions

The triazolo[1,5-a]pyrimidine core participates in cycloadditions and ring-opening pathways:

Reaction TypeConditionsOutcome
Diels-AlderMaleic anhydride, toluene, ΔFused bicyclic adduct
Acid-mediated cleavageH₂SO₄ (conc.), 0°CFragmented triazole and pyrimidine units

Cycloadditions expand the heterocyclic framework, while acid cleavage aids in mechanistic studies or degradation analysis .

Solvent and Temperature Effects

Reaction outcomes are highly solvent- and temperature-dependent:

ParameterImpact on ReactivityExample
Polar aprotic solventsAccelerate NAS and ester hydrolysisDMF increases NAS rate by 3x vs. EtOH
Elevated temperatureFavors ring hydrogenation80°C improves Pd/C catalysis efficiency

Optimal conditions for multi-step syntheses often involve sequential solvent systems (e.g., DMF → EtOAc).

Key Mechanistic Insights

  • Ester hydrolysis follows a nucleophilic acyl substitution pathway, with rate-determining tetrahedral intermediate formation.

  • NAS reactions proceed via a Meisenheimer complex stabilized by the electron-withdrawing CF₃ group .

  • Hydrogenation exhibits stereoelectronic control, with axial protonation favored in the dihydro-pyrimidine ring.

This compound’s versatility in substitution, reduction, and cyclization reactions makes it a valuable intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents. Further studies are needed to explore its catalytic asymmetric transformations and bioorthogonal reactivity.

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which confer specific chemical properties and biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenyl group contributes to its binding affinity for molecular targets. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been recognized for their diverse pharmacological properties. The triazolo-pyrimidine scaffold is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability.

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit various enzymes such as RNase H and metallo-β-lactamases (MBLs), which are crucial in viral replication and antibiotic resistance respectively .
  • Anticancer Activity : Some derivatives exhibit significant antiproliferative effects against cancer cell lines by inducing cell cycle arrest and apoptosis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeTarget/PathwayObserved EffectsReferences
AntiviralHIV-1Inhibition of viral replication
AntimicrobialMycobacterium tuberculosis92% growth inhibition at 6.25 µg/mL
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest
Enzyme InhibitionRNase HIC50 values in micromolar range
Metallo-β-lactamase InhibitionAntibiotic resistanceModerate inhibitory activity

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives , including the compound . The results indicated that certain modifications to the triazole ring significantly enhanced antiviral efficacy against HIV-1 by inhibiting RNase H activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, the compound demonstrated potent activity against Mycobacterium tuberculosis with minimal toxicity to mammalian cells (IC50 > 62.5 µg/mL), suggesting a favorable therapeutic index .

Case Study 3: Anticancer Potential

Research on the anticancer effects revealed that the compound induced significant apoptosis in prostate cancer cell lines (PC-3). Flow cytometry analysis showed increased early and late apoptotic cells after treatment with the compound at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the triazole ring significantly influence biological activity. For instance:

  • The 4-chlorophenyl group enhances binding affinity to target proteins.
  • The trifluoromethyl group contributes to increased metabolic stability and lipophilicity.

These modifications are critical in optimizing the biological profile of triazolo-pyrimidine derivatives for therapeutic applications.

Q & A

Q. Critical Factors :

  • Solvent Polarity : Polar protic solvents (ethanol/water) enhance proton transfer in cyclocondensation.
  • Catalyst Loading : Excess TMDP (>10 mol%) does not improve yields but complicates purification.
  • Temperature Control : Prolonged reflux (>12 hours) risks decomposition; TLC monitoring is essential .

Basic: Which spectroscopic and crystallographic methods reliably confirm the compound’s structure?

Answer:

  • X-ray Crystallography : Resolves the dihydropyrimidine ring’s envelope conformation (puckering amplitude Q = 0.099 Å) and the near-perpendicular dihedral angle (83.94°) between the triazole and chlorophenyl groups .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the NH proton at δ 9.25 (s, 1H), aromatic protons at δ 7.45–7.58 (m, 5H), and the methyl ester at δ 4.38 (q, J = 7 Hz) .
    • ¹³C NMR : Carbonyl carbons (δ 163.83, 160.63) and trifluoromethyl carbons (δ 129.04) confirm regiochemistry .
  • FT-IR : Stretching bands at 1692 cm⁻¹ (ester C=O) and 1485 cm⁻¹ (C-F) validate functional groups .

Q. Best Practices :

  • Combine crystallography with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in fused-ring systems .

Advanced: How can researchers resolve contradictions in synthetic yields when modifying substituents on the triazolopyrimidine core?

Answer:
Yield discrepancies often arise from electronic and steric effects of substituents:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or chloro groups at the 2-position stabilize intermediates, improving yields (e.g., 85–92% for 4-chlorophenyl derivatives) .
  • Steric Hindrance : Bulky substituents (e.g., indole at the 5-position) reduce yields (≤60%) due to slower cyclization .
  • Catalyst Compatibility : TMDP outperforms piperidine in sterically crowded systems but is less effective for electron-rich aryl aldehydes .

Q. Methodological Adjustments :

  • Screen alternative catalysts (e.g., ionic liquid-supported graphene oxide) for sterically hindered substrates .
  • Optimize solvent polarity (e.g., DMF for bulky groups) to stabilize transition states .

Advanced: What strategies enable chiral resolution of enantiomers in triazolopyrimidine derivatives?

Answer:

  • Chiral Chromatography : Use Chiralpak AD columns with heptane/isopropanol (8:2) to separate racemates. This achieves 100% enantiomeric excess (ee) for derivatives like UCB-FcRn-84 .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., (1S)-2,2,2-trifluoro-1-methylethylamine) during synthesis to form diastereomeric salts, separable via recrystallization .

Q. Key Considerations :

  • Chiral centers at the 5- or 7-position require tailored stationary phases (e.g., cellulose-based vs. amylose columns) .
  • Monitor enantiopurity using polarimetry or chiral SFC .

Advanced: How does the trifluoromethyl group influence electronic properties and bioactivity?

Answer:

  • Electronic Effects : The -CF₃ group increases lipophilicity (logP +0.9) and stabilizes the triazolopyrimidine core via inductive effects, enhancing metabolic stability .
  • Bioactivity :
    • Anticancer Activity : -CF₃ derivatives inhibit tubulin polymerization (IC₅₀ = 12–45 nM) by non-competitive binding, overcoming multidrug resistance .
    • Enzyme Inhibition : The group’s electronegativity disrupts hydrogen bonding in enzyme active sites (e.g., dihydroorotate dehydrogenase) .

Q. Design Insights :

  • Pair -CF₃ with para-substituted chlorophenyl groups for synergistic π-stacking and hydrophobic interactions .

Comparative Synthesis Protocols Table

MethodConditionsYieldKey AdvantagesLimitationsRef.
TMDP in Ethanol/WaterReflux, 12 h, 10 mol% TMDP92%High yield, easy catalyst recoveryRequires polar solvents
Molten TMDP65°C, solvent-free92%Solvent-free, scalableHigh TMDP toxicity concerns
Microwave-Assisted130°C, 60 min, DMF60–85%Rapid, suitable for bulky groupsVariable yields for EWGs
Chiral ResolutionChiralpak AD, heptane/isopropanol100% eeHigh enantiopurityCostly stationary phases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.